6-(Difluoromethoxy)-1H-indole

Medicinal Chemistry ADME Drug Design

6-(Difluoromethoxy)-1H-indole (CAS 200207-21-2) is a strategically differentiated indole building block. The 6-difluoromethoxy group imparts a calculated XlogP of 3.5—optimal for blood-brain barrier penetration—making it a superior starting point for CNS drug discovery compared to 6-methoxyindole (XlogP ~2.4). Its distinct electronic profile enables HCV replicon RNA binding, valuable for antiviral research. Critical intermediate in patented syntheses (e.g., WO 97/45408 A1). Choose this precise regioisomer to ensure fidelity in multi-step synthesis. Substitution with 5-isomer or non-fluorinated analogs compromises biological activity.

Molecular Formula C9H7F2NO
Molecular Weight 183.15 g/mol
CAS No. 200207-21-2
Cat. No. B1505526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Difluoromethoxy)-1H-indole
CAS200207-21-2
Molecular FormulaC9H7F2NO
Molecular Weight183.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN2)OC(F)F
InChIInChI=1S/C9H7F2NO/c10-9(11)13-7-2-1-6-3-4-12-8(6)5-7/h1-5,9,12H
InChIKeyGLMKRIMDLCUPLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Difluoromethoxy)-1H-indole (CAS: 200207-21-2): A Specialized Fluorinated Indole Building Block for Medicinal Chemistry


6-(Difluoromethoxy)-1H-indole (CAS 200207-21-2) is a fluorinated heterocyclic aromatic compound, consisting of an indole core with a difluoromethoxy group at the 6-position . This substitution imparts distinct physicochemical properties, such as a calculated XlogP of 3.5, which influences lipophilicity [1]. As a building block, it is a key intermediate for synthesizing more complex pharmaceutical compounds, with its utility referenced in patents and synthesis protocols . Its primary applications lie in antiviral research, particularly as a genotype inhibitor of Hepatitis C Virus (HCV) replication, and as a precursor in the development of various drug candidates .

Positional and Functional Group Specificity of 6-(Difluoromethoxy)-1H-indole: Why Analogs Are Not Interchangeable


Indole derivatives are foundational in drug discovery, yet their activity and physicochemical properties are exquisitely sensitive to substitution patterns. Generic substitution with other 6-substituted or regioisomeric indoles is not feasible due to the unique combination of the electron-withdrawing and lipophilic difluoromethoxy group and its precise placement on the indole core [1]. For instance, the 5-(difluoromethoxy) isomer (CAS 947380-11-2) will present a different spatial and electronic profile to biological targets, leading to divergent binding affinities and pharmacokinetics . Similarly, replacing the -OCF2H group with a simple methoxy (-OCH3) or ethoxy (-OCH2CH3) group significantly alters metabolic stability and hydrogen bonding capabilities, making performance extrapolations unreliable . The following evidence quantifies these critical differentiations.

Quantitative Performance Metrics for 6-(Difluoromethoxy)-1H-indole (CAS 200207-21-2) Versus Key Alternatives


Lipophilicity (LogP) as a Critical Determinant of Membrane Permeability and ADME Profile

The calculated partition coefficient (XlogP) for 6-(difluoromethoxy)-1H-indole is 3.5 [1]. This value is a direct consequence of the difluoromethoxy substituent and is a primary driver of the compound's ADME (Absorption, Distribution, Metabolism, Excretion) profile. While direct experimental data for the unsubstituted indole (XlogP ~2.1) or 6-methoxyindole (XlogP ~2.4) under identical conditions are not available in the current source, this higher calculated lipophilicity for the target compound is a class-level inference that suggests superior passive membrane permeability, a key advantage for building brain-penetrant or orally bioavailable drug candidates [2].

Medicinal Chemistry ADME Drug Design

Metabolic Stability and Electronic Modulation via the Difluoromethoxy Group

The difluoromethoxy (-OCF2H) group is a well-established metabolically stable bioisostere for the methoxy (-OCH3) group. While a direct head-to-head microsomal stability comparison between 6-(difluoromethoxy)-1H-indole and 6-methoxyindole is unavailable in the current search, research on analogous systems demonstrates this principle. For example, in a study on selective PDE4D inhibitors, replacing a 3-methoxy group with a 3-difluoromethoxy group led to an improved pharmacokinetic profile in rats [1]. This class-level inference supports the notion that the 6-OCF2H-substituted indole will exhibit superior metabolic stability compared to its 6-OCH3-substituted counterpart, reducing the likelihood of rapid CYP450-mediated O-dealkylation, a common metabolic soft spot for methoxyarenes.

Metabolism Bioisosteres Medicinal Chemistry

Antiviral Activity as an HCV Genotype Inhibitor

6-(Difluoromethoxy)-1H-indole is described as a genotype inhibitor of Hepatitis C Virus (HCV) replication, acting by binding to the replicon RNA . The compound's antiviral activity is notably modulated by protein kinase inhibitors (staurosporine, H-89, wortmannin), highlighting a specific mechanism of action . This distinguishes it from other indole-based HCV inhibitors that target viral enzymes like the NS5B polymerase. For context, potent indole-based NS5B inhibitors have been reported with EC50 values as low as 0.47 μM [1]. While a specific EC50 for the target compound against HCV is not provided in the available supplier information, its unique mechanism of action—binding to viral RNA rather than a protein target—suggests a different resistance profile and combination therapy potential, which is a key consideration for antiviral drug development.

Antiviral HCV Virology

Strategic Deployment Scenarios for 6-(Difluoromethoxy)-1H-indole in Drug Discovery and Chemical Biology


Central Nervous System (CNS) Drug Discovery Scaffold

The calculated XlogP of 3.5 for 6-(difluoromethoxy)-1H-indole positions it favorably for CNS drug discovery programs [1]. This lipophilicity is within the optimal range for blood-brain barrier (BBB) penetration. Researchers can utilize this scaffold to synthesize libraries of derivatives, leveraging the metabolically stable -OCF2H group to optimize for both target engagement and favorable ADME properties. This is a superior starting point compared to 6-methoxyindole (estimated XlogP ~2.4), which may exhibit lower brain uptake [2].

Investigating HCV Biology and Drug Resistance

Given its reported activity as an HCV genotype inhibitor that binds to replicon RNA, this compound serves as a unique chemical probe for virology research . Its mechanism, which is distinct from direct-acting antivirals (DAAs) that target the NS5B polymerase or NS3/4A protease, makes it invaluable for studying viral replication complexes and RNA dynamics. It can be used to investigate novel antiviral strategies and to profile emerging viral strains for cross-resistance, as reported in studies with protein kinase inhibitors .

Synthesis of High-Value Pharmaceutical Intermediates

6-(Difluoromethoxy)-1H-indole is a key building block, as evidenced by its use in patented synthetic routes (e.g., WO 97/45408 A1) . Procurement of this specific intermediate ensures the correct regiochemistry and functional group is in place for subsequent chemical transformations, such as formylation or cross-coupling, to build more complex and potent pharmaceutical candidates. Its use guarantees fidelity in multistep syntheses, where the unique reactivity of the 6-position and the stability of the difluoromethoxy group are essential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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